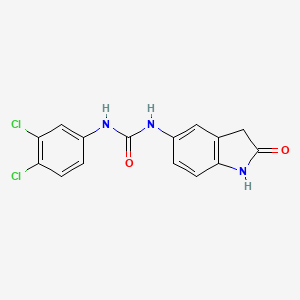
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea, also known as SU6656, is a small molecule inhibitor that targets Src-family kinases. Src-family kinases are a group of non-receptor tyrosine kinases that play a crucial role in cell signaling pathways. SU6656 has been widely used in scientific research to investigate the role of Src-family kinases in various biological processes.
Mecanismo De Acción
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea is a potent inhibitor of Src-family kinases, which are involved in the phosphorylation of various proteins and play a crucial role in cell signaling pathways. 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea binds to the ATP-binding site of Src-family kinases and inhibits their activity. This leads to the inhibition of downstream signaling pathways that are activated by Src-family kinases.
Biochemical and Physiological Effects:
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has been shown to inhibit the proliferation of various cancer cell lines such as breast cancer, prostate cancer, and leukemia. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of Src-family kinases. 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has been used to study the role of Src-family kinases in inflammation and cardiovascular diseases. It has been shown to inhibit the production of inflammatory cytokines and reduce the severity of myocardial infarction in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea is its potency and specificity towards Src-family kinases. It has been shown to inhibit the activity of Src-family kinases at low concentrations, making it a valuable tool for studying the role of Src-family kinases in various biological processes. However, one of the limitations of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea in scientific research. One direction is the investigation of the role of Src-family kinases in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the development of new inhibitors that are more potent and specific towards Src-family kinases. 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has also been used in combination with other inhibitors to investigate the synergistic effects of inhibiting multiple signaling pathways.
Métodos De Síntesis
The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea involves the reaction of 3,4-dichloroaniline with 2-oxoindoline-5-carboxylic acid to form 3,4-dichloro-N-(2-oxo-1,2-dihydroindol-5-yl)benzamide. This compound is then reacted with N,N-dimethylformamide dimethyl acetal and urea to obtain 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea. The overall yield of this synthesis method is around 20%.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has been extensively used in scientific research to investigate the role of Src-family kinases in various biological processes such as cell proliferation, differentiation, migration, and apoptosis. It has also been used to study the role of Src-family kinases in cancer, inflammation, and cardiovascular diseases. 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has been shown to inhibit the activity of Src-family kinases in a dose-dependent manner and has been used as a tool to investigate the downstream signaling pathways of Src-family kinases.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-11-3-1-10(7-12(11)17)19-15(22)18-9-2-4-13-8(5-9)6-14(21)20-13/h1-5,7H,6H2,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGCGJHXIVLWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2849457.png)
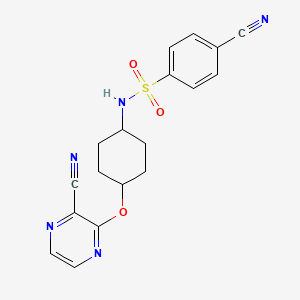
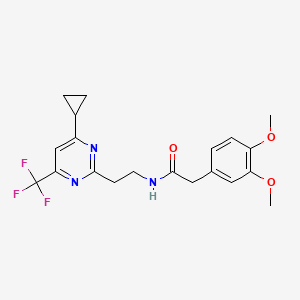
![Ethyl 5-(butanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2849461.png)
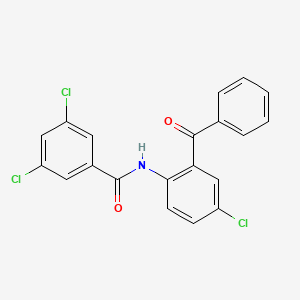
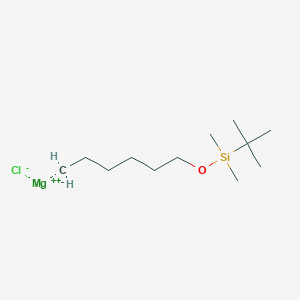
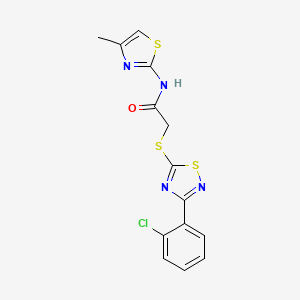
![5-(3-fluoro-4-methylphenyl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2849467.png)

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2849471.png)
![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B2849473.png)
![N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2849474.png)